molecular formula C8H11BrN2 B13975810 5-Bromo-6-isopropylpyridin-2-amine

5-Bromo-6-isopropylpyridin-2-amine

Cat. No.: B13975810
M. Wt: 215.09 g/mol
InChI Key: SRZUBYUQTDMXGZ-UHFFFAOYSA-N
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Description

5-Bromo-6-isopropylpyridin-2-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 6th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-6-isopropylpyridin-2-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this specific compound, the reaction might involve the coupling of 5-bromo-2-chloropyridine with isopropylboronic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-isopropylpyridin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-isopropylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-isopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-6-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5(2)8-6(9)3-4-7(10)11-8/h3-5H,1-2H3,(H2,10,11)

InChI Key

SRZUBYUQTDMXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)N)Br

Origin of Product

United States

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